(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. The compound’s structure includes a tert-butoxy group and a heptanoic acid backbone, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of fmoc (9-fluorenylmethoxycarbonyl) amino acids , which are commonly used in peptide synthesis . Therefore, it’s likely that this compound interacts with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Fmoc amino acids, from which this compound is derived, are known to be used as coupling agents in peptide synthesis . They are typically used to protect the amino group during peptide synthesis, preventing unwanted side reactions . The Fmoc group can be removed under mildly basic conditions, allowing for controlled peptide chain elongation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis and modification. The Fmoc group plays a crucial role in solid-phase peptide synthesis, a process that involves the stepwise addition of amino acids to a growing peptide chain . The exact downstream effects would depend on the specific peptide being synthesized and its role in cellular processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a derivative of Fmoc amino acids, it’s likely that this compound shares similar pharmacokinetic properties. Fmoc amino acids are typically stable at room temperature and have a long shelf-life . .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, the Fmoc group can be removed under mildly basic conditions , suggesting that the compound’s activity could be influenced by pH. Additionally, the compound’s stability at room temperature suggests that it could be sensitive to high temperatures .
Biochemical Analysis
Biochemical Properties
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with sodium azide (NaN3) through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These interactions are essential for the synthesis of Fmoc amino acid azides, which are stable at room temperature and have a long shelf-life .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It is particularly useful in the synthesis of peptides, which are crucial for various cellular functions . The stability and long shelf-life of the compound make it an ideal candidate for use in various biochemical applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds. The compound’s stability and long shelf-life are attributed to its unique molecular structure, which allows it to remain stable at room temperature and during aqueous washing operations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and long shelf-life, making it suitable for long-term studies. It remains stable at room temperature and does not degrade easily, ensuring consistent results in biochemical experiments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s reliability in research applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively facilitates peptide synthesis without causing adverse effects. At higher dosages, potential toxic or adverse effects may be observed. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for peptide synthesis. The compound’s stability and long shelf-life ensure that it remains active in metabolic pathways, facilitating the formation of peptide bonds and other biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, facilitating efficient peptide synthesis and other biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Heptanoic Acid Backbone: The protected amino acid is then reacted with tert-butyl bromoacetate to introduce the tert-butoxy group and form the heptanoic acid backbone.
Final Deprotection and Purification: The final compound is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including protection, coupling, and deprotection, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted heptanoic acid derivatives.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is unique due to its specific heptanoic acid backbone, which provides distinct steric and electronic properties compared to similar compounds with shorter or longer carbon chains. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWSYDYLILBRJM-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.